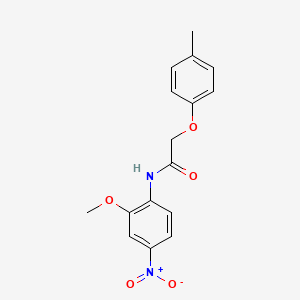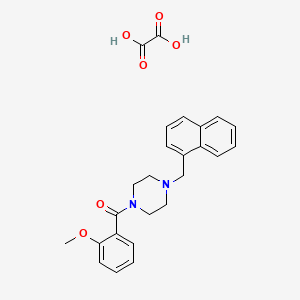
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.36 g/mol.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, studies have shown that N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide also activates the caspase cascade, which leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been shown to improve the performance of organic field-effect transistors (OFETs) by acting as a dopant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is its simple and efficient synthesis method. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide can be synthesized using readily available starting materials and simple reaction conditions. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has also shown potential for various applications, including organic electronics and cancer therapy.
However, there are also some limitations associated with N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is a relatively new compound, and its properties and applications are still being explored. Further research is needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide and its potential applications. Additionally, N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide may have some limitations in terms of its stability and toxicity, which need to be investigated further.
Orientations Futures
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide. One potential direction is to explore its applications in the field of organic electronics. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has shown potential as a dopant in OFETs, and further research could lead to the development of new organic semiconductors for electronic devices.
Another future direction is to investigate the potential of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide as a cancer therapy. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new cancer treatments.
Finally, future research could focus on the optimization of the synthesis method for N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide. The current synthesis method is relatively simple and efficient, but further optimization could lead to higher yields and improved purity of the compound.
Méthodes De Synthèse
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxy-4-nitroaniline with 4-methylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide as a white crystalline powder.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields. One of the major applications of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is in the field of organic electronics. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been used as a dopant in organic field-effect transistors (OFETs) to improve their performance. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been used as a building block in the synthesis of new organic semiconductors for electronic devices.
Another area of research where N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has shown potential is in the field of cancer therapy. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-8-5-12(18(20)21)9-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZECJALFFDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine](/img/structure/B5155140.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5155149.png)
![N-cyclopropyl-N'-[2-(6-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5155150.png)
amino]benzoyl}amino)benzamide](/img/structure/B5155156.png)
![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5155164.png)

![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)
![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)